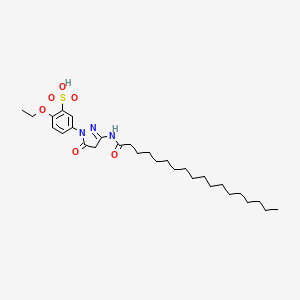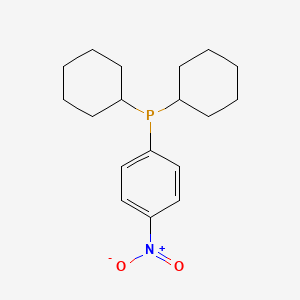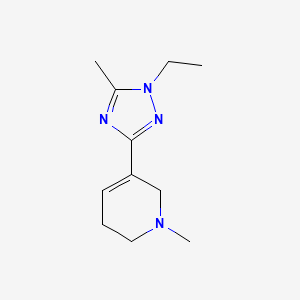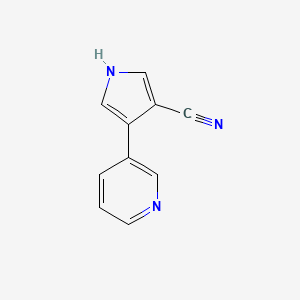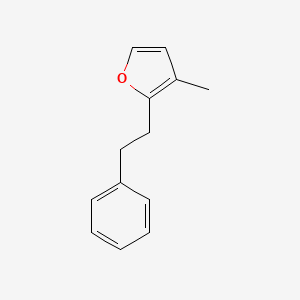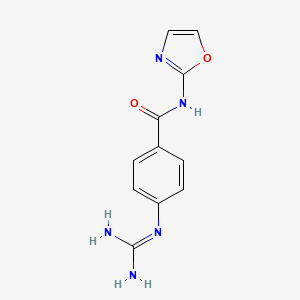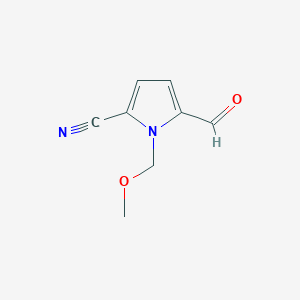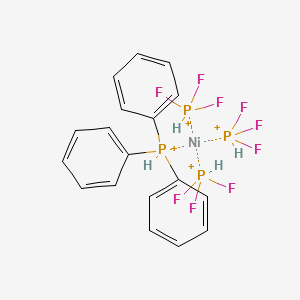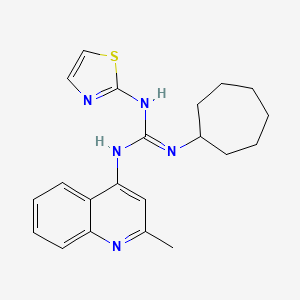
Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine is a complex organic compound that features a unique combination of cycloheptyl, quinoline, and thiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting with a suitable precursor, such as 2-methylquinoline, various functional groups are introduced through reactions like Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline or thiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cycloheptyl-3-(quinolin-4-yl)-2-(thiazol-2-yl)guanidine: Lacks the methyl group on the quinoline ring.
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring.
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(pyridyl)guanidine: Features a pyridine ring instead of a thiazole ring.
Uniqueness
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine is unique due to the specific combination of cycloheptyl, quinoline, and thiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
71079-62-4 |
|---|---|
Molekularformel |
C21H25N5S |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-cycloheptyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C21H25N5S/c1-15-14-19(17-10-6-7-11-18(17)23-15)25-20(26-21-22-12-13-27-21)24-16-8-4-2-3-5-9-16/h6-7,10-14,16H,2-5,8-9H2,1H3,(H2,22,23,24,25,26) |
InChI-Schlüssel |
DQBUUVLONKHCNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCCC3)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


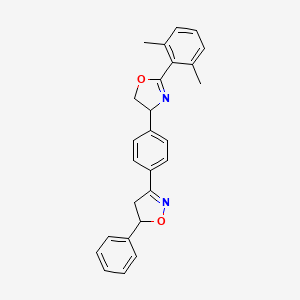
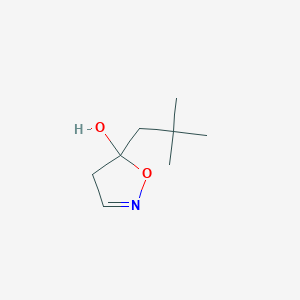
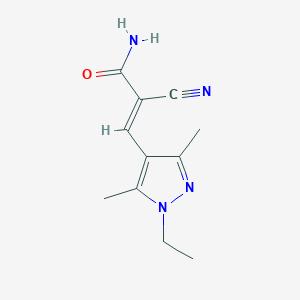
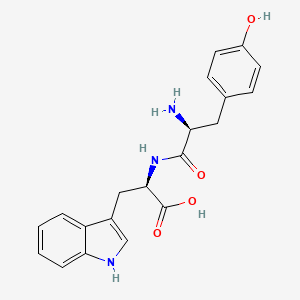
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)

